molecular formula C7H13NO2S B14631782 Propanoic acid, 3-(ethylamino)-3-thioxo-, ethyl ester CAS No. 56409-15-5

Propanoic acid, 3-(ethylamino)-3-thioxo-, ethyl ester

Cat. No.: B14631782
CAS No.: 56409-15-5
M. Wt: 175.25 g/mol
InChI Key: CNYYCQCNCGLEIY-UHFFFAOYSA-N
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Description

The thioamide group (-NH-C(=S)-) replaces the traditional carbonyl oxygen, introducing sulfur into the structure, which significantly alters its chemical reactivity and physical properties.

Properties

CAS No.

56409-15-5

Molecular Formula

C7H13NO2S

Molecular Weight

175.25 g/mol

IUPAC Name

ethyl 3-(ethylamino)-3-sulfanylidenepropanoate

InChI

InChI=1S/C7H13NO2S/c1-3-8-6(11)5-7(9)10-4-2/h3-5H2,1-2H3,(H,8,11)

InChI Key

CNYYCQCNCGLEIY-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)CC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 3-(ethylamino)-3-thioxo-, ethyl ester typically involves the esterification of propanoic acid derivatives with ethyl alcohol in the presence of a catalyst. Common catalysts include concentrated sulfuric acid or dry hydrogen chloride gas. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 3-(ethylamino)-3-thioxo-, ethyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Hydrolysis: Propanoic acid and ethanol.

    Oxidation: Various oxidized derivatives depending on the conditions.

    Reduction: Thiol derivatives and other reduced forms.

Scientific Research Applications

Propanoic acid, 3-(ethylamino)-3-thioxo-, ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of propanoic acid, 3-(ethylamino)-3-thioxo-, ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing active compounds that interact with biological pathways. The thioxo group may also play a role in modulating the compound’s activity by interacting with thiol-containing enzymes and proteins .

Comparison with Similar Compounds

Structural Features :

  • Core structure: Ethyl ester of propanoic acid.
  • Substituents: Ethylamino (-NHCH₂CH₃) and thioxo (=S) groups at the β-carbon.
  • Molecular formula: Presumed to be C₈H₁₃NO₂S (inferred from analogs in –8).

Vilsmeier-Haack reaction for aldehyde intermediates.

Cyano ester formation using ethyl cyanoacetate.

Hydrogenation (e.g., Pd/C) to reduce unsaturated bonds .

Comparison with Structural Analogs

Table 1: Key Structural and Physicochemical Comparisons

Compound Name (CAS) Substituent at β-Carbon Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) pKa (Predicted) Key Applications/Context
Target Compound Ethylamino (-NHCH₂CH₃) + thioxo C₈H₁₃NO₂S ~187.26* Not reported ~1.2† ~10.6† Likely intermediate in bioactive synthesis
3-(Phenylamino)-3-thioxo- (10374-68-2) Phenylamino (-NHC₆H₅) + thioxo C₁₁H₁₃NO₂S 223.29 321.7 1.217 10.62 Pharmaceutical intermediates
3-(Butylamino)-3-thioxo- (57005-83-1) Butylamino (-NHCH₂CH₂CH₂CH₃) + thioxo C₉H₁₇NO₂S 203.30 Not reported Not reported Not reported Agrochemical research
3-[(2-Fluoro-4-iodophenyl)amino]-3-thioxo- (1008526-43-9) Fluoro-iodo-phenylamino + thioxo C₁₁H₁₀FINO₂S 383.17 Not reported Not reported Not reported Radiolabeled probes or imaging agents

*Calculated based on formula; †Estimated from analogs.

Structural and Functional Differences

Substituent Effects: Ethylamino vs. In contrast, the ethyl group in the target compound likely reduces steric hindrance, improving solubility in nonpolar solvents . Butylamino (): The longer alkyl chain (butyl) increases lipophilicity, favoring membrane permeability in agrochemical applications . Halogenated Derivatives (): The 2-fluoro-4-iodo substituent introduces electronegativity and bulk, making it suitable for radiolabeling or targeted drug delivery .

Physicochemical Trends :

  • Density : Phenyl-substituted analogs (1.217 g/cm³) are denser than alkyl-substituted derivatives due to aromatic ring packing .
  • pKa : The thioamide group’s acidity (pKa ~10.6) is consistent across analogs, suggesting similar reactivity in basic conditions .

Synthetic Utility :

  • Thioamide vs. Imine/Amide : The thioxo group (=S) in these compounds enhances nucleophilic reactivity compared to oxo (=O) analogs, enabling selective thiolation reactions .

Key Gaps in Evidence :

  • Experimental data (e.g., boiling point, toxicity) for the target compound are lacking; predictions rely on analogs.

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